molecular formula C14H15BrN2O B2386245 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide CAS No. 1285497-95-1

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide

Cat. No. B2386245
CAS RN: 1285497-95-1
M. Wt: 307.191
InChI Key: CDGBKPIFSSHOPA-UHFFFAOYSA-N
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Description

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and is known for its unique chemical properties that make it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide is its potency and selectivity towards cancer cells and inflammatory pathways. It also has good solubility in water and organic solvents, making it easy to work with in the laboratory. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in drug development.

Future Directions

There are several future directions for research on 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the identification of its precise molecular targets and the elucidation of its mechanism of action. Additionally, studies on its efficacy and safety in animal models and clinical trials are needed to further evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide involves the reaction of 3-bromo-N-cyclopentylbenzamide with cyanomethyl anion in the presence of a strong base such as sodium hydride. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions.

Scientific Research Applications

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer and inflammation. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.

properties

IUPAC Name

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-5-3-4-11(10-12)14(18)17(9-8-16)13-6-1-2-7-13/h3-5,10,13H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGBKPIFSSHOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide

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